molecular formula C10H21NO B2873058 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine CAS No. 1516820-69-1

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine

Cat. No.: B2873058
CAS No.: 1516820-69-1
M. Wt: 171.284
InChI Key: XBYKLHIJRIEJOA-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a dimethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine typically involves the reaction of tert-butyl alcohol with cyclobutanone under acidic conditions to form the tert-butoxy groupThe reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium tert-butoxide, which acts as a strong base, and various oxidizing agents such as potassium permanganate or chromium trioxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butoxy group can yield tert-butyl esters, while reduction of the amine group can produce primary or secondary amines .

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biomimetic polymer due to its structural similarity to natural compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The amine group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s behavior in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-amine is unique due to its combination of a cyclobutane ring, tert-butoxy group, and amine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYKLHIJRIEJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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